

Application Notes and Protocols: Common Chemical Reactions of 2-Chloro-4-thiocyanatoaniline

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Compound of Interest

Compound Name: 2-Chloro-4-thiocyanatoaniline

CAS No.: 3226-47-9

Cat. No.: B1297006

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common chemical reactions involving **2-Chloro-4-thiocyanatoaniline**, a versatile intermediate in organic synthesis. The protocols are designed to be reproducible and include quantitative data and characterization details to aid in experimental work.

Synthesis of 2-Chloro-4-thiocyanatoaniline

The compound **2-Chloro-4-thiocyanatoaniline** serves as a key starting material for the synthesis of various heterocyclic compounds and other functionalized molecules. A common and efficient method for its preparation is through the mechanochemical thiocyanation of 2-chloroaniline.

Mechanochemical Synthesis of 2-Chloro-4-thiocyanatoaniline

This method offers a greener alternative to traditional solution-phase synthesis, with short reaction times and high yields.

Experimental Protocol:

- To a 5.0 mL stainless-steel milling jar containing two stainless-steel ball bearings (7 mm diameter), add 2-chloroaniline (0.2 mmol), ammonium thiocyanate (0.3 mmol, 1.5 equiv), ammonium persulfate (0.3 mmol, 1.5 equiv), and silica gel (0.15 g).
- Mill the mixture at 25 Hz for 1 hour.
- After milling, the crude product is purified by column chromatography on silica gel.

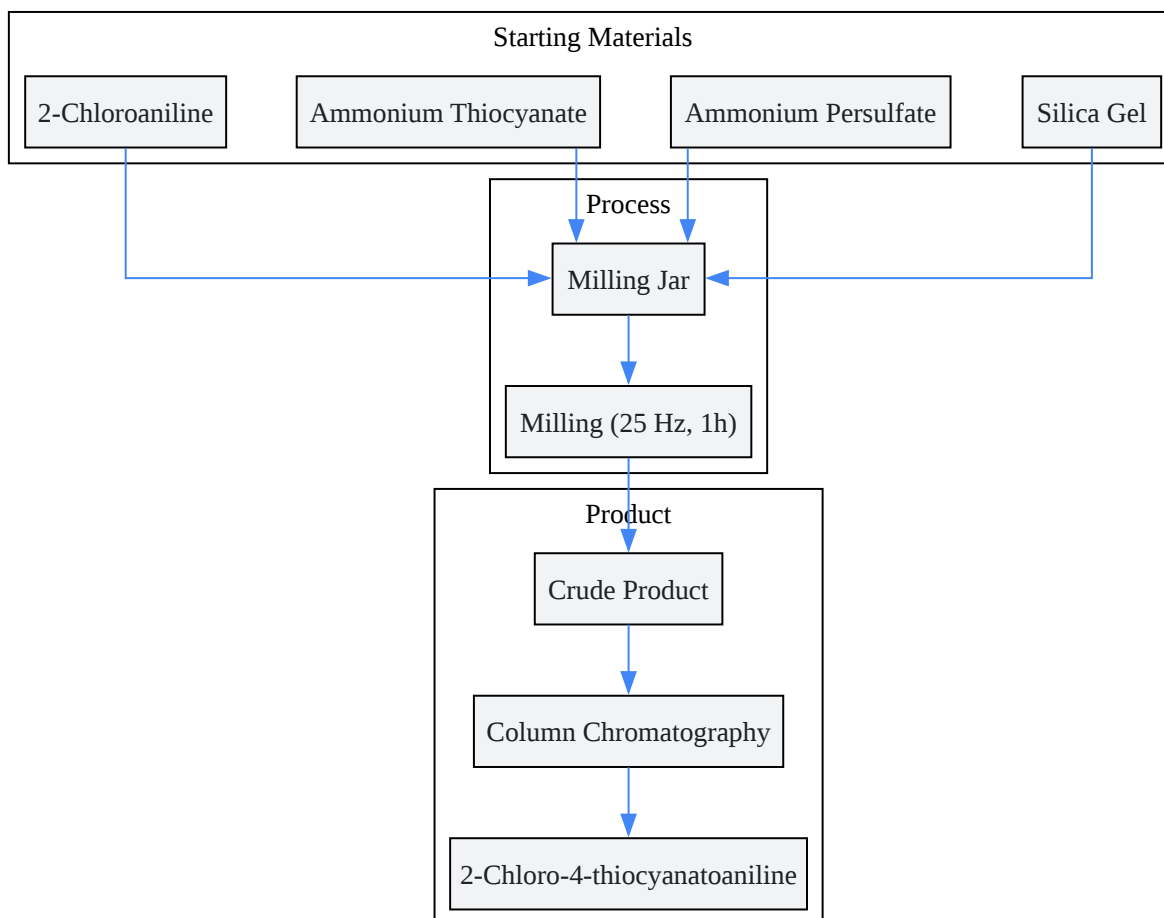
Quantitative Data:

Product	Starting Material	Reagents	Yield (%)	Melting Point (°C)
2-Chloro-4-thiocyanatoaniline	2-Chloroaniline	NH ₄ SCN, (NH ₄) ₂ S ₂ O ₈	89	45-47 ^[1]

Characterization Data of **2-Chloro-4-thiocyanatoaniline**:^[1]

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 4 Hz, 1H, H₃), 7.21 (dd, J = 8, 4 Hz, 1H, H₅), 6.70 (d, J = 8 Hz, 1H, H₆), 4.15 (s, 2H, NH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 145.2 (C₁), 133.7 (C₃), 132.6 (C₅), 119.7 (C₂), 116.4 (C₆), 111.5 (SCN), 110.1 (C₄).
- IR (neat, cm⁻¹): 3430, 3300, 2155, 870, 855, 825.
- MS (EI, 70 eV) m/z (%): 184 [M⁺], 158, 152, 149, 122, 105, 90, 78, 63.

Reaction Workflow:



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Workflow for the mechanochemical synthesis of 2-Chloro-4-thiocyanatoaniline.

Common Reactions of 2-Chloro-4-thiocyanatoaniline

2-Chloro-4-thiocyanatoaniline is a valuable precursor for the synthesis of biologically active molecules, particularly benzothiazole derivatives and thioethers.

Cyclization to 6-Chloro-1,3-benzothiazol-2-amine

A common and important reaction of **2-Chloro-4-thiocyanatoaniline** is its oxidative cyclization to form 2-aminobenzothiazole derivatives. This reaction is typically carried out using bromine in an acidic medium.

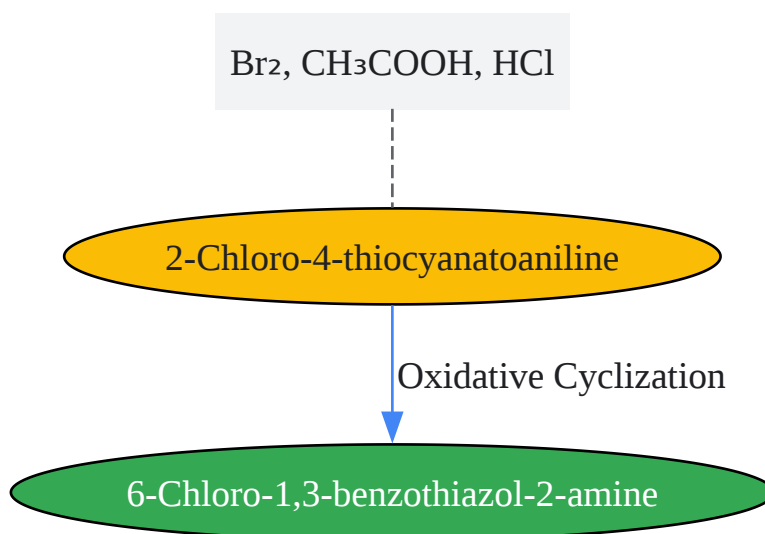
Experimental Protocol (Adapted from a general method):

- Dissolve **2-Chloro-4-thiocyanatoaniline** (0.02 mol) in ethanol.
- Add concentrated hydrochloric acid (2 mL).
- To this solution, add a solution of bromine (0.05 mol) in glacial acetic acid (2.7 mL) dropwise while stirring.
- Reflux the reaction mixture for 1 hour.
- Cool the mixture in an ice-water bath.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Recrystallize the crude product from rectified spirit to obtain pure 6-Chloro-1,3-benzothiazol-2-amine.

Quantitative Data (Expected):

Product	Starting Material	Reagents	Expected Yield (%)
6-Chloro-1,3-benzothiazol-2-amine	2-Chloro-4-thiocyanatoaniline	Br ₂ , CH ₃ COOH, HCl	60-80

Reaction Pathway:



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*Cyclization of **2-Chloro-4-thiocyanatoaniline** to 6-Chloro-1,3-benzothiazol-2-amine.*

Conversion to 2-Chloro-4-(alkylthio)anilines

The thiocyanate group of **2-Chloro-4-thiocyanatoaniline** can be readily converted into a thioether functionality. This is typically achieved by reduction of the thiocyanate to a thiol or thiolate in situ, followed by alkylation.

Experimental Protocol:

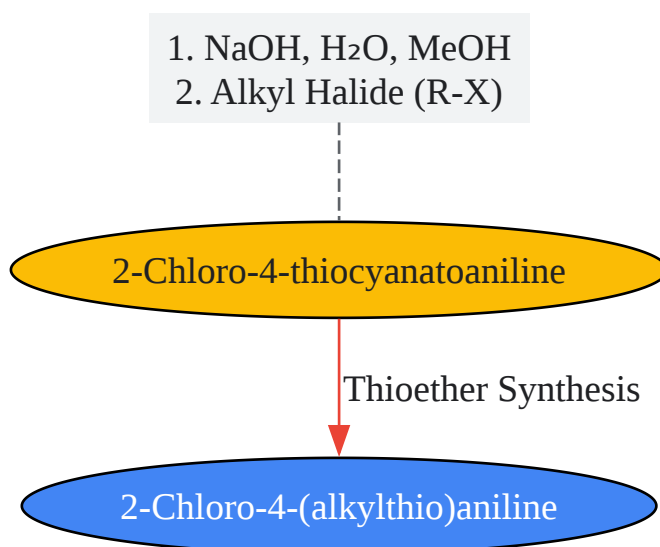
- Prepare a solution of sodium hydroxide (0.2 mol) in water (40 mL).
- In a separate flask, dissolve **2-Chloro-4-thiocyanatoaniline** (0.1 mol) in methanol (100 mL).
- Add the sodium hydroxide solution dropwise to the solution of **2-Chloro-4-thiocyanatoaniline**.
- To this mixture, add the alkyl halide (e.g., methyl iodide, 0.1 mol).
- Stir the reaction mixture at room temperature for 15 hours.
- Remove the methanol by evaporation under reduced pressure.
- Take up the residue in water and extract with a suitable organic solvent (e.g., ether).

- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent by evaporation and purify the residue by distillation or recrystallization.

Quantitative Data:

Product	Alkylating Agent	Yield (%)	Boiling Point (°C) / Pressure (mm)
2-Chloro-4-(methylthio)aniline	Methyl iodide	-	134-135 / 0.3
2-Chloro-4-(ethylthio)aniline	-	-	-

Reaction Pathway:



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Synthesis of 2-Chloro-4-(alkylthio)anilines.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected yields are

based on literature reports for similar reactions and may vary depending on the specific experimental conditions.

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References

- [1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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